

TAS0612: A Technical Overview of a Novel Multi-Kinase Inhibitor

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Compound of Interest		
Compound Name:	TAS0612	
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Abstract

TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting key nodes in oncogenic signaling: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] Developed by Taiho Pharmaceutical Co., Ltd., TAS0612 was identified as a promising anti-cancer agent due to its unique ability to concurrently suppress two major cancer cell survival pathways: the PI3K/AKT/mTOR and the RAS/MAPK pathways.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and preclinical data of TAS0612, intended for professionals in the field of oncology research and drug development.

Discovery and Chemical Structure

The discovery of **TAS0612** stemmed from a focused effort to identify a multi-targeted kinase inhibitor that could overcome the resistance mechanisms often observed with single-pathway inhibitors.[1] The lead structure for **TAS0612** was developed by integrating the structural features of compounds with potent RSK and S6K inhibitory activity with those known to inhibit AKT.[1] This optimization process led to the synthesis of **TAS0612**, a compound with a favorable balance of in vitro target inhibition and oral bioavailability.[1]

The chemical core of **TAS0612** is a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one moiety.[1][3]



Chemical Properties:

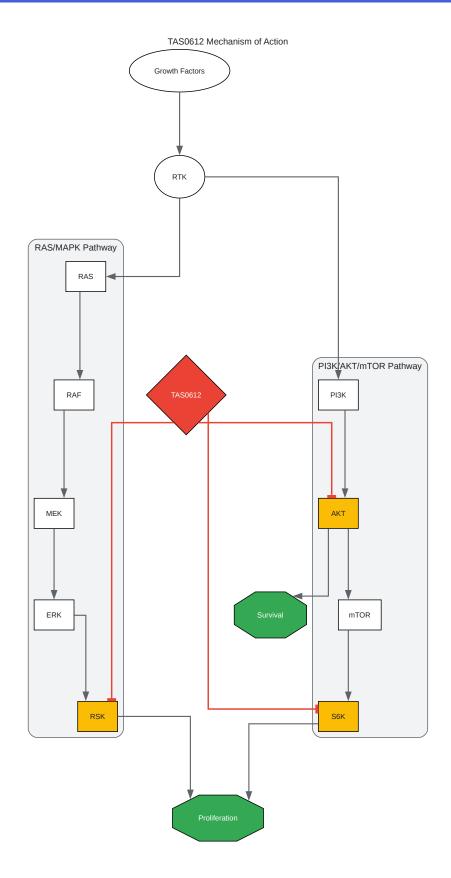
Property	Value
IUPAC Name	4-(4-(3-((2-(tert-butylamino)ethyl)amino)-6-(5- (trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2- yl)piperidin-1-yl)-5,5-dimethyl-5,7-dihydro-6H- pyrrolo[2,3-d]pyrimidin-6-one[1]
Molecular Formula	C27H34F3N9O2
Molecular Weight	573.61 g/mol
SMILES String	O=C1NC2=NC=NC(N3CCC(CC3)C4=NC(C5=N N=C(C(F)(F)F)O5)=CC=C4NCCNC(C) (C)C)=C2C1(C)C
CAS Number	2148902-58-1

Mechanism of Action

TAS0612 exerts its anti-tumor effects by inhibiting the kinase activity of RSK, AKT, and S6K.[1] These kinases are critical downstream effectors of the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and therapeutic resistance.[1][2]

By targeting these three kinases, **TAS0612** effectively blocks signaling through both pathways. [3] This dual inhibition is hypothesized to be more effective than targeting a single pathway, as it can prevent the compensatory activation of the other pathway, a common mechanism of drug resistance.[1]





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Figure 1: TAS0612 inhibits key kinases in the RAS/MAPK and PI3K/AKT/mTOR pathways.



Preclinical Pharmacology In Vitro Kinase Inhibitory Activity

The inhibitory activity of **TAS0612** was assessed against a panel of RSK, AKT, and S6K isoforms. The compound demonstrated potent inhibition across all tested kinases, with IC50 values in the low nanomolar range.

Table 1: In Vitro Kinase Inhibitory Activity of TAS0612

Kinase Isoform	IC50 (nmol/L)	
RSK1	0.35	
RSK2	0.16	
RSK3	0.46	
RSK4	1.65	
AKT1	0.53	
AKT2	0.73	
AKT3	0.74	
S6K1	0.56	
S6K2	0.31	
Data sourced from Ichikawa et al., Mol Cancer Ther 2024.[1]		

Cellular Activity

TAS0612 has shown potent anti-proliferative activity in a broad range of human cancer cell lines with various genetic backgrounds.[1] The growth-inhibitory effects were particularly correlated with PTEN loss or mutations, irrespective of the KRAS and BRAF mutation status.[1]

Table 2: Anti-proliferative Activity of TAS0612 in Selected Cancer Cell Lines



Cell Line	Cancer Type	Key Genetic Alterations	IC50 (nmol/L)
HEC-6	Endometrial	PIK3CA mut, PTEN del	16
TOV-21G	Ovarian	KRAS mut, PIK3CA mut, PTEN del	11
RKO	Colon	BRAF mut, PIK3CA mut	29
Data sourced from Ichikawa et al., Mol Cancer Ther 2024.[1]			

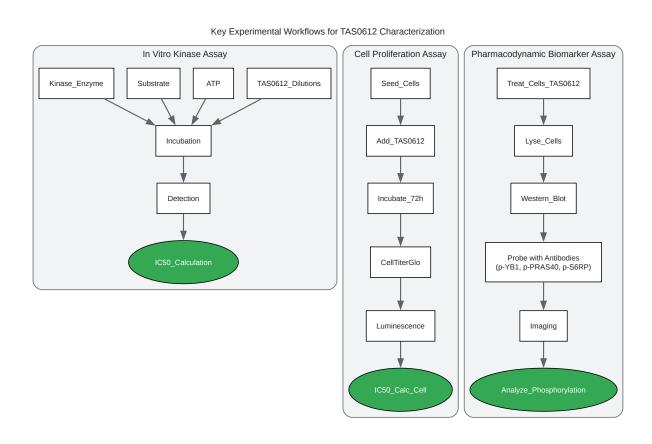
In Vivo Efficacy

In preclinical xenograft models, orally administered **TAS0612** demonstrated significant dose-dependent anti-tumor activity.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of **TAS0612**.





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Figure 2: Overview of the main experimental procedures for evaluating TAS0612.

In Vitro Enzyme Inhibition Assay



- Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS0612 against target kinase isoforms.
- Methodology: Recombinant human kinases were incubated with a specific substrate and ATP in the presence of varying concentrations of TAS0612. The kinase activity was determined by measuring the amount of phosphorylated substrate. The specific method for detection was not detailed in the provided search results, but it is typically a luminescencebased or fluorescence-based assay. IC50 values were calculated from the dose-response curves.[1]

Cell Proliferation Assay

- Objective: To assess the anti-proliferative effect of TAS0612 on cancer cell lines.
- Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of TAS0612 concentrations for 72 hours. Cell viability was measured using the CellTiter-Glo® 2.0 Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and IC50 values were determined.[1]

Pharmacodynamic Biomarker Assays

- Objective: To confirm the on-target activity of **TAS0612** in a cellular context by measuring the phosphorylation of downstream substrates.
- Methodology: Cancer cells were treated with various concentrations of TAS0612 for a specified period. Whole-cell lysates were then prepared and subjected to immunoblotting (Western blot) analysis. Specific primary antibodies were used to detect the phosphorylated forms of the following downstream targets:
 - RSK substrate: Phospho-YB1 (Ser102)[1][3]
 - AKT substrate: Phospho-PRAS40 (Thr246)[1][3]
 - S6K substrate: Phospho-S6 Ribosomal Protein (Ser235/236)[1][3] The inhibition of phosphorylation of these substrates served as a pharmacodynamic marker of TAS0612 activity.[1]



Clinical Development

A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of **TAS0612** in patients with advanced or metastatic solid tumors. However, the trial was terminated.

Conclusion

TAS0612 is a novel, orally active, multi-kinase inhibitor that potently targets RSK, AKT, and S6K. Its mechanism of action, involving the dual blockade of the PI3K/AKT/mTOR and RAS/MAPK pathways, represents a rational approach to overcoming resistance to single-agent targeted therapies. Preclinical data demonstrated significant in vitro and in vivo anti-tumor activity across a range of cancer models. While the clinical development of **TAS0612** has been halted, the extensive preclinical characterization of this compound provides valuable insights for the continued development of multi-targeted kinase inhibitors in oncology.

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